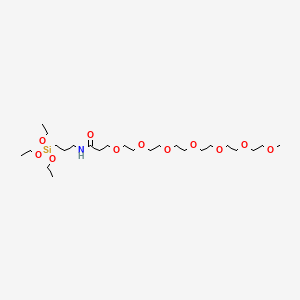

m-PEG7-Silane

Description

BenchChem offers high-quality m-PEG7-Silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG7-Silane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H53NO11Si |

|---|---|

Molecular Weight |

571.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |

InChI |

InChI=1S/C25H53NO11Si/c1-5-35-38(36-6-2,37-7-3)24-8-10-26-25(27)9-11-29-14-15-31-18-19-33-22-23-34-21-20-32-17-16-30-13-12-28-4/h5-24H2,1-4H3,(H,26,27) |

InChI Key |

QGBDZGKWKPTKBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCOC)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of m-PEG7-Silane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for methoxy-poly(ethylene glycol)-silane with seven ethylene glycol repeat units (m-PEG7-Silane). This document details common synthetic routes, purification protocols, and characterization techniques, aimed at providing researchers and professionals in drug development and materials science with the necessary information to produce and purify this valuable heterobifunctional linker.

Introduction

m-PEG7-Silane is a short-chain, heterobifunctional linker molecule widely utilized in bioconjugation, surface modification, and drug delivery applications. The methoxy-terminated polyethylene glycol (m-PEG) chain imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption and improving the pharmacokinetic profile of conjugated molecules. The terminal silane group allows for covalent attachment to hydroxyl-rich surfaces such as glass, silica, and metal oxides. This guide outlines the primary methods for synthesizing and purifying m-PEG7-Silane, providing a foundation for its application in research and development.

Synthesis of m-PEG7-Silane

The synthesis of m-PEG7-Silane can be primarily achieved through two effective methods: direct coupling of m-PEG7 with an isocyanatosilane, and a two-step approach involving the activation of the terminal hydroxyl group of m-PEG7 followed by reaction with an aminosilane.

Method 1: Direct Urethane Linkage Formation

This method involves the direct reaction of the terminal hydroxyl group of m-PEG7 with an isocyanatosilane, such as 3-isocyanatopropyltriethoxysilane, to form a stable urethane linkage. This one-step synthesis is efficient and relatively simple to perform.

Experimental Protocol:

-

Materials:

-

m-PEG7-OH (1 equivalent)

-

3-Isocyanatopropyltriethoxysilane (1.1 equivalents)

-

Anhydrous toluene

-

Dibutyltin dilaurate (catalyst, ~0.1 mol%)

-

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG7-OH in anhydrous toluene.

-

Add 3-isocyanatopropyltriethoxysilane to the solution.

-

Add the dibutyltin dilaurate catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700 cm⁻¹).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude m-PEG7-Silane.

-

Reaction Scheme:

Caption: Synthesis of m-PEG7-Silane via direct urethane linkage formation.

Method 2: Two-Step Synthesis via Activated Ester

This method involves the activation of the terminal hydroxyl group of m-PEG7, typically by conversion to a tosylate or mesylate, followed by nucleophilic substitution with an aminosilane, such as 3-aminopropyltriethoxysilane.

Experimental Protocol:

Step 1: Activation of m-PEG7-OH

-

Materials:

-

m-PEG7-OH (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) (1.2 equivalents)

-

Triethylamine (TEA) or Pyridine (1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve m-PEG7-OH in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or pyridine, followed by the dropwise addition of TsCl or MsCl.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated m-PEG7-OTs or m-PEG7-OMs.

-

Step 2: Reaction with Aminosilane

-

Materials:

-

m-PEG7-OTs or m-PEG7-OMs (1 equivalent)

-

3-Aminopropyltriethoxysilane (1.2 equivalents)

-

Anhydrous dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

-

Procedure:

-

Dissolve the activated m-PEG7 in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add 3-aminopropyltriethoxysilane and potassium carbonate.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Remove the DMF under reduced pressure (high vacuum) to obtain the crude m-PEG7-Silane.

-

Reaction Scheme:

Caption: Two-step synthesis of m-PEG7-Silane via an activated ester intermediate.

Purification of m-PEG7-Silane

The purification of m-PEG7-Silane is critical to remove unreacted starting materials, catalyst, and side products. A multi-step purification protocol is generally required to achieve high purity (≥95%).

Experimental Protocol:

-

Liquid-Liquid Extraction:

-

Dissolve the crude product in dichloromethane (DCM).

-

Wash the organic solution with deionized water to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Column Chromatography:

-

Filter the dried solution and pass it through a column packed with basic alumina (Al₂O₃) to remove any remaining catalyst and highly polar impurities.

-

For more rigorous purification, flash chromatography on silica gel can be performed. Due to the polar nature of the PEG chain, a polar solvent system is required. A gradient of methanol or ethanol in dichloromethane or chloroform is often effective.

-

-

Precipitation:

-

Concentrate the purified fractions from chromatography on a rotary evaporator.

-

Precipitate the m-PEG7-Silane product by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate by filtration or centrifugation.

-

-

Drying:

-

Dry the purified product under high vacuum for 24-48 hours to remove all residual solvents.

-

Purification Workflow:

Caption: General workflow for the purification of m-PEG7-Silane.

Characterization

The identity and purity of the synthesized m-PEG7-Silane should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool for confirming the structure and assessing the purity of PEG derivatives. The ratio of the integrals of the protons on the PEG backbone to the protons on the silane moiety can confirm successful conjugation. The absence of peaks from starting materials indicates high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction progress by observing the appearance and disappearance of characteristic functional group peaks (e.g., -NCO, -OH, C=O).

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight of the final product.

Data Summary

The following table summarizes typical, albeit general, quantitative data for the synthesis of PEG-silanes. It is important to note that specific yields and purity for m-PEG7-Silane may vary depending on the exact reaction conditions and purification efficiency.

| Parameter | Method 1: Direct Coupling | Method 2: Two-Step Synthesis |

| Reactant Ratio | m-PEG-OH : Isocyanatosilane (1 : 1.1) | m-PEG-OH : Activating Agent (1 : 1.2) |

| Activated m-PEG : Aminosilane (1 : 1.2) | ||

| Typical Solvent(s) | Anhydrous Toluene | DCM (Step 1), DMF (Step 2) |

| Catalyst | Dibutyltin dilaurate | - |

| Reaction Temperature | Room Temperature | 0°C to Room Temp (Step 1), 60-80°C (Step 2) |

| Typical Reaction Time | 12-24 hours | 12-24 hours (per step) |

| Reported Purity | >95% (after purification) | >95% (after purification) |

Storage and Handling

m-PEG7-Silane is moisture-sensitive due to the hydrolytically unstable silane group. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) and protected from light. Avoid repeated freeze-thaw cycles.

Conclusion

This technical guide has detailed the primary synthetic routes and purification strategies for m-PEG7-Silane. The choice of synthesis method will depend on the availability of starting materials and the desired linker chemistry. Rigorous purification and characterization are essential to ensure the quality and performance of the final product in its intended applications. The provided protocols and workflows serve as a valuable resource for researchers and professionals working with this versatile PEG-silane linker.

An In-depth Technical Guide to the Mechanism of Action of m-PEG7-Silane on Silica Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of methoxy-poly(ethylene glycol)-silane with seven PEG units (m-PEG7-Silane) on silica surfaces. This process, known as silanization or PEGylation, is a cornerstone of surface modification in drug delivery, biomaterials, and diagnostics, aiming to enhance biocompatibility and reduce non-specific protein adsorption.

Core Mechanism of Action

The covalent immobilization of m-PEG7-Silane onto a silica (SiO₂) surface is a two-step chemical process that leverages the reactivity of organosilanes with hydroxylated surfaces. The fundamental principle involves the hydrolysis of the silane's alkoxy groups followed by a condensation reaction with surface silanol groups.

Hydrolysis of m-PEG7-Silane

The initial step is the hydrolysis of the methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups of the m-PEG7-Silane molecule in the presence of water. This reaction forms reactive silanol intermediates (-Si-OH)[1][2]. The rate of hydrolysis is influenced by factors such as pH and the solvent system[2]. Acidic or basic conditions can catalyze this reaction.

Condensation with Surface Silanols

The hydroxylated surface of silica is rich in silanol groups (Si-OH)[2]. The silanol groups on the hydrolyzed m-PEG7-Silane readily react with these surface silanols in a condensation reaction. This process forms a stable, covalent siloxane bond (Si-O-Si), effectively grafting the m-PEG7-Silane molecule to the silica surface[1]. During this reaction, a water molecule is eliminated for each bond formed.

Role of the m-PEG7 Moiety

The methoxy-terminated polyethylene glycol chain with seven repeating units provides the modified surface with its characteristic properties. The PEG layer creates a hydrophilic and sterically hindered environment that repels proteins and other biomolecules, a phenomenon often referred to as an "antifouling" surface. This is critical for applications where minimizing non-specific binding is paramount.

Quantitative Data Summary

The efficiency of the m-PEG7-Silane coating can be quantified by various surface analysis techniques. While specific data for m-PEG7-Silane is not extensively published, the following tables summarize typical quantitative data for similar PEG-silane modifications on silica surfaces.

Table 1: Surface Coverage Density of PEG-Silanes on Silica Nanoparticles

| PEG-Silane Type | Molecular Weight ( g/mol ) | Grafting Density (chains/nm²) | Reference |

| mPEG-silane | 550 | 1.3 - 2.1 | |

| mPEG-silane | 5000 | 0.5 - 0.7 | |

| Epoxide-terminated MPEO | Not specified | 0.12 - 1.02 | |

| Epoxide-terminated PEG | Not specified | 0.76 - 2.80 |

Table 2: Contact Angle Measurements of Modified Silica Surfaces

| Surface Modification | Contact Angle (°) | Condition | Reference |

| Unmodified Mesoporous Silica Particles | 25.3 | - | |

| C18-modified Mesoporous Silica Particles | 102.1 | Hydrophobic modification | |

| ODTES-modified MSPs | 102.1 | 25 °C reaction temperature | |

| ODTES-modified MSPs | 43.8 | 40 °C reaction temperature |

Table 3: Thermogravimetric Analysis (TGA) Data for PEG-Grafted Silica

| Sample | PEG Content (wt%) | Technique | Reference |

| PEG/NFMS | ~80 | TGA | |

| MPS-modified Silica | ~1.1 | TGA | |

| PEG-grafted Silica | 16 (max) | TGA |

Experimental Protocols

The following are detailed methodologies for key experiments related to the surface modification of silica with PEG-silanes.

Synthesis of m-PEG-Silane

A common method for synthesizing PEG-silanes involves the reaction of a functionalized silane with a PEG molecule. For example, 3-isocyanatopropyltriethoxysilane can be reacted with m-PEG in an appropriate solvent like anhydrous toluene. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with moisture. The progress of the reaction can be monitored by techniques like FTIR to observe the disappearance of the isocyanate peak.

Silica Surface PEGylation Protocol (Solution-Phase)

This protocol describes a general procedure for the modification of silica surfaces (e.g., nanoparticles, glass slides) with m-PEG7-Silane in a solution phase.

Materials:

-

Silica substrate (nanoparticles, wafers, etc.)

-

m-PEG7-Silane

-

Anhydrous ethanol

-

Deionized water

-

Reaction vessel

-

Stirring mechanism (e.g., magnetic stirrer)

-

Centrifuge (for nanoparticles)

-

Oven or vacuum oven

Procedure:

-

Surface Activation (if necessary): For some silica surfaces, treatment with an acid (e.g., piranha solution) or plasma may be required to increase the density of surface silanol groups. This step should be performed with extreme caution and appropriate safety measures.

-

Preparation of Silane Solution: Prepare a solution of m-PEG7-Silane in a mixture of 95% ethanol and 5% deionized water (by weight). A typical concentration ranges from 10 to 50 mg/mL. The solution should be prepared fresh to minimize premature hydrolysis and self-condensation of the silane.

-

Silanization Reaction:

-

For silica nanoparticles: Disperse the nanoparticles in the prepared silane solution.

-

For planar silica substrates: Immerse the substrates in the silane solution.

-

-

Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle agitation. Alternatively, the reaction can be carried out at an elevated temperature (e.g., 50-80°C) for a shorter duration to potentially increase the reaction rate.

-

Washing:

-

For nanoparticles: Centrifuge the dispersion to pellet the modified nanoparticles. Remove the supernatant and re-disperse the nanoparticles in fresh anhydrous ethanol. Repeat this washing step at least three times to remove unreacted silane.

-

For planar substrates: Remove the substrates from the solution and rinse thoroughly with anhydrous ethanol.

-

-

Curing: To promote the formation of stable covalent bonds, cure the modified silica by baking in an oven at 110°C for 30-60 minutes.

-

Storage: Store the dried, PEGylated silica in a desiccator to prevent moisture absorption.

Characterization Methods

-

Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of the PEG layer on the silica surface. Look for characteristic peaks of the C-O-C ether stretch from the PEG backbone (around 1100 cm⁻¹) and Si-O-Si bonds.

-

X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface, confirming the presence of silicon, oxygen, and carbon from the m-PEG7-Silane. High-resolution scans of the Si 2p, C 1s, and O 1s peaks can provide information about the chemical bonding.

-

Atomic Force Microscopy (AFM): Used to visualize the surface topography of the modified silica. A smooth, uniform layer is indicative of a successful coating.

-

Thermogravimetric Analysis (TGA): Quantifies the amount of PEG grafted onto the silica surface by measuring the weight loss as the organic PEG layer is burned off at high temperatures.

-

Contact Angle Goniometry: Measures the surface hydrophilicity. A decrease in the water contact angle after PEGylation indicates a more hydrophilic surface.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the modification of silica surfaces with m-PEG7-Silane.

Figure 1: Chemical mechanism of m-PEG7-Silane action on a silica surface.

Figure 2: Experimental workflow for silica surface PEGylation.

Figure 3: Logical relationships of factors influencing silanization.

References

Taming the Surface: A Technical Guide to m-PEG7-Silane for Advanced Surface Passivation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biomedical research and drug development, the interface between a material and its biological environment is a critical determinant of success. Unwanted protein adsorption and cellular adhesion, collectively known as biofouling, can compromise the performance of biosensors, medical implants, and drug delivery systems. This technical guide delves into the core properties of methoxy-poly(ethylene glycol)7-silane (m-PEG7-Silane), a powerful surface modification agent renowned for its ability to create highly effective, protein-resistant surfaces. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its application and characterization, and a discussion of its stability, empowering researchers to harness its full potential in their applications.

Core Properties of m-PEG7-Silane Modified Surfaces

The efficacy of m-PEG7-Silane as a passivation agent stems from the unique combination of a hydrophilic, protein-repellent polyethylene glycol (PEG) chain and a reactive silane group that forms a stable, covalent bond with hydroxylated surfaces such as glass, silica, and various metal oxides.[1][] The short chain length of seven ethylene glycol units provides a dense, hydrated layer that sterically hinders the approach of proteins and other biomolecules, thereby preventing nonspecific adsorption.[3][4]

Quantitative Surface Characterization

The transformation of a surface following m-PEG7-Silane modification can be quantified using a suite of surface-sensitive analytical techniques. The data presented below is a synthesis of typical values reported for short-chain PEG-silane modifications on various substrates.

| Property | Method | Typical Value on Unmodified Surface | Typical Value After m-PEG7-Silane Passivation | Reference |

| Water Contact Angle | Goniometry | > 60° (Hydrophobic) | < 30° (Hydrophilic) | [5] |

| Protein Adsorption (e.g., Fibrinogen) | XPS, Ellipsometry | High (e.g., > 200 ng/cm²) | Significantly Reduced (>95% reduction) | |

| Bacterial Adhesion (e.g., E. coli) | Fluorescence Microscopy | High | Reduced by > 65% | |

| Layer Thickness | Ellipsometry, AFM | N/A | ~1 - 2 nm | |

| Surface Elemental Composition (Carbon) | XPS | Varies (Substrate dependent) | Increased C1s (ether carbon) signal | |

| Surface Elemental Composition (Silicon) | XPS | High (for silica-based substrates) | Decreased Si2p signal intensity |

Experimental Protocols

Reproducible and effective surface passivation requires meticulous attention to experimental detail. The following sections provide detailed methodologies for key experimental procedures associated with the use of m-PEG7-Silane.

Substrate Cleaning and Hydroxylation

A pristine, hydroxylated surface is paramount for achieving a dense and stable m-PEG7-Silane monolayer.

Materials:

-

Substrate (e.g., glass coverslips, silicon wafers)

-

Deionized (DI) water

-

Acetone, Isopropanol (reagent grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or Oxygen plasma cleaner.

Protocol:

-

Sonciate the substrates in a sequence of acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

-

Dry the substrates under a stream of nitrogen gas.

-

Piranha Treatment: Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes.

-

Rinse the substrates copiously with DI water.

-

Dry the substrates again under a stream of nitrogen gas.

-

Alternative Oxygen Plasma Treatment: Place the cleaned, dry substrates in an oxygen plasma cleaner and treat for 5-10 minutes according to the manufacturer's instructions.

-

Use the activated substrates immediately for the silanization step.

m-PEG7-Silane Deposition (Solution Phase)

This protocol describes a common method for depositing a self-assembled monolayer (SAM) of m-PEG7-Silane from a solution.

Materials:

-

Hydroxylated substrates

-

Anhydrous toluene or ethanol (reagent grade)

-

m-PEG7-Silane

-

Inert gas (e.g., Argon or Nitrogen)

Protocol:

-

Prepare a 1-2% (v/v) solution of m-PEG7-Silane in anhydrous toluene or ethanol in a clean, dry reaction vessel under an inert atmosphere.

-

Immerse the freshly hydroxylated substrates in the m-PEG7-Silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at 60-80°C, under an inert atmosphere.

-

Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.

-

Cure the coated substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

Store the passivated substrates in a clean, dry environment.

Surface Characterization Techniques

a) Contact Angle Goniometry:

-

Purpose: To assess the hydrophilicity of the surface.

-

Procedure: Place a small droplet (1-5 µL) of DI water on the surface. Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A lower contact angle indicates a more hydrophilic surface.

b) X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical states of the surface.

-

Procedure: Irradiate the surface with X-rays in an ultra-high vacuum environment. Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their bonding environment. For PEG-silane coatings, an increase in the C1s signal (specifically the C-O-C ether component) and a decrease in the substrate signals (e.g., Si2p for glass) confirm successful grafting.

c) Atomic Force Microscopy (AFM):

-

Purpose: To visualize the surface topography and assess the uniformity of the coating.

-

Procedure: Scan a sharp tip attached to a cantilever across the surface. The deflection of the cantilever is measured to create a high-resolution topographical map. A smooth, uniform surface is indicative of a well-formed monolayer.

Key Process Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Stability and Considerations

The long-term performance of a passivated surface is as crucial as its initial effectiveness. The covalent siloxane (Si-O-Si) bonds formed between the m-PEG7-Silane and the substrate provide a robust and stable coating under typical physiological conditions. However, the stability of the PEG chain itself can be a limiting factor. PEG can be susceptible to oxidative degradation, particularly at elevated temperatures and in the presence of transition metal ions. For applications requiring long-term stability, particularly in harsh environments, it is advisable to store and use the passivated surfaces in deoxygenated buffers and to be mindful of potential catalysts for PEG degradation. While silane monolayers are generally stable at moderate to high temperatures in a vacuum, their performance in aqueous environments over extended periods should be empirically validated for the specific application.

Conclusion

m-PEG7-Silane is a highly effective and versatile reagent for the surface passivation of a wide range of materials used in biomedical and research applications. Its ability to form a dense, hydrophilic, and stable coating that significantly reduces protein adsorption and cellular adhesion makes it an invaluable tool for improving the performance and reliability of biosensors, medical devices, and drug delivery platforms. By following the detailed protocols and understanding the fundamental properties outlined in this guide, researchers can confidently implement m-PEG7-Silane passivation to create well-defined, bio-inert surfaces tailored to their specific needs.

References

A Technical Guide to m-PEG7-Silane: Solubility and Stability in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)7-Silane (m-PEG7-Silane) in aqueous solutions. Understanding these properties is critical for the successful application of this versatile molecule in fields ranging from bioconjugation and drug delivery to surface modification of materials. This document outlines the key chemical behaviors of m-PEG7-Silane, presents available data in a structured format, provides detailed experimental protocols for characterization, and visualizes important pathways and workflows.

Introduction to m-PEG7-Silane

m-PEG7-Silane is a heterobifunctional molecule comprised of a monomethyl-capped polyethylene glycol (PEG) chain with seven ethylene glycol repeat units, linked to a reactive silane group (typically a trialkoxysilane such as trimethoxysilane or triethoxysilane). The PEG moiety imparts hydrophilicity and biocompatibility, while the silane group allows for covalent attachment to hydroxyl-rich surfaces such as glass, silica, and various metal oxides. This unique combination of properties makes m-PEG7-Silane a valuable tool for researchers developing advanced materials and therapeutics.

Solubility of m-PEG7-Silane in Aqueous Solutions

The presence of the hydrophilic PEG chain renders m-PEG7-Silane soluble in water and many aqueous buffers. However, the hydrophobic silane portion can influence its overall solubility, and at high concentrations, aggregation may occur.

General Solubility Profile

m-PEG-Silanes are generally soluble in water and a variety of organic solvents. The solubility is influenced by the length of the PEG chain, with longer chains typically conferring greater aqueous solubility.

| Solvent System | Solubility | Reference |

| Water | Soluble | [1] |

| Phosphate Buffered Saline (PBS) | Expected to be soluble | General Knowledge |

| Ethanol/Water mixtures | Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Chloroform | Soluble | General Knowledge |

| Dichloromethane | Soluble | General Knowledge |

Experimental Protocol for Determining Aqueous Solubility

A standard method for determining the aqueous solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of m-PEG7-Silane in a specific aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

m-PEG7-Silane

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

Scintillation vials or other suitable containers

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-CAD, NMR)

-

Calibrated pH meter

Procedure:

-

Add an excess amount of m-PEG7-Silane to a series of vials containing a known volume of the aqueous buffer. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Analyze the concentration of m-PEG7-Silane in the supernatant using a validated analytical method.

-

The average concentration from samples taken at time points where the concentration has plateaued is considered the equilibrium solubility.

Stability of m-PEG7-Silane in Aqueous Solutions

The primary route of degradation for m-PEG7-Silane in aqueous solutions is the hydrolysis of the alkoxy groups on the silane moiety, followed by condensation reactions. These reactions are highly dependent on the pH, temperature, and concentration of the solution.

Hydrolysis and Condensation

In the presence of water, the trialkoxysilane group of m-PEG7-Silane undergoes hydrolysis to form silanol groups (-Si-OH). This reaction is catalyzed by both acid and base. The resulting silanols are reactive and can condense with other silanols or with hydroxyl groups on a surface to form stable siloxane bonds (-Si-O-Si-).

References

The Role of m-PEG-Silane in Preventing Protein Adsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of methoxy-poly(ethylene glycol)-silane (m-PEG-silane) in the prevention of non-specific protein adsorption on various substrates. This technology is critical in fields ranging from biomedical devices and drug delivery systems to biosensors and fundamental biological research, where uncontrolled protein fouling can compromise device function, elicit immune responses, and obscure experimental results. This document details the underlying mechanisms, presents quantitative data on efficacy, provides comprehensive experimental protocols, and includes visual representations of key processes.

Core Principles: The Mechanism of Protein Repulsion

The efficacy of m-PEG-silane in preventing protein adsorption stems from two primary principles: steric hindrance and the formation of a tightly bound hydration layer.

-

Steric Hindrance: Covalently attached m-PEG-silane molecules form a dense, flexible polymer brush on the substrate surface. This brush creates a physical barrier that sterically repels proteins, preventing them from reaching and interacting with the underlying material. The effectiveness of this steric repulsion is dependent on the grafting density and the length of the PEG chain.[1][2]

-

Hydration Layer: The ether groups of the polyethylene glycol chains form strong hydrogen bonds with water molecules, creating a tightly associated hydration shell around the polymer.[3] This layer of structured water presents an energetic barrier to protein adsorption, as the protein would need to displace these water molecules to interact with the surface, a thermodynamically unfavorable process.

The combination of these effects creates a highly effective "non-fouling" surface that significantly reduces the non-specific binding of a wide range of proteins.[4][5]

Mechanism of Action Diagram

Caption: Mechanism of protein repulsion by an m-PEG-silane modified surface.

Quantitative Efficacy of m-PEG-Silane Coatings

The protein-repellent properties of m-PEG-silane coatings have been quantified using various surface-sensitive techniques. The tables below summarize key findings from the literature.

| Protein | Substrate | m-PEG-Silane Treatment | Reduction in Adsorption | Measurement Technique | Reference |

| Fibrinogen | Glass | Silanated PEG I & II | > 95% | Radiotracer Assay | |

| Bovine Serum Albumin (BSA) | Silicon | PEG-silane | Adsorption too small to be measured | Fluorescence Spectroscopy | |

| Myoglobin, Albumin, Fibrinogen | Niobium Pentoxide | PLL-g-PEG | Lowest adsorption on highest PEG density | X-ray Photoelectron Spectroscopy (XPS) | |

| β-casein | Stainless Steel | Silicate-PEG | > 50% | Quartz Crystal Microbalance with Dissipation (QCM-D) |

| Surface Property | Unmodified Surface | m-PEG-Silane Modified Surface | Measurement Technique | Reference |

| Fibrinogen Adsorption (ng/cm²) | ~350 | < 20 | Ellipsometry | |

| Water Contact Angle | Varies (e.g., <10° for clean glass) | 30-60° (hydrophilic) | Goniometry | |

| PEG Layer Thickness | N/A | 2-10 nm (dependent on PEG MW) | Ellipsometry, AFM |

Experimental Protocols

This section provides detailed methodologies for the surface modification of substrates with m-PEG-silane and the subsequent quantification of protein adsorption.

Surface Modification with m-PEG-Silane (Glass/Silicon Substrates)

This protocol is a generalized procedure; specific parameters may need optimization based on the substrate and m-PEG-silane used.

Materials:

-

Substrates (e.g., glass coverslips, silicon wafers)

-

m-PEG-silane (e.g., m-PEG7-silane or other desired molecular weight)

-

Anhydrous Toluene or Ethanol

-

Nitrogen gas source

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Oven or hot plate

-

Sonicator

Procedure:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the substrates by sonicating in a series of solvents (e.g., acetone, isopropanol, DI water) for 15 minutes each.

-

Dry the substrates under a stream of nitrogen.

-

Activate the surface by treating with Piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

-

Rinse the substrates extensively with DI water and dry with nitrogen. This process generates hydroxyl (-OH) groups on the surface, which are necessary for silanization.

-

-

Silanization:

-

Prepare a 1-2% (w/v) solution of m-PEG-silane in anhydrous toluene or 95% ethanol/5% water.

-

Immerse the cleaned and activated substrates in the m-PEG-silane solution.

-

Incubate for 2-4 hours at room temperature or 30 minutes at 60°C. The reaction should be carried out in a moisture-free environment to prevent self-polymerization of the silane in solution.

-

After incubation, rinse the substrates thoroughly with the solvent (toluene or ethanol) to remove any non-covalently bound silane.

-

Sonicate the substrates in the solvent for 5 minutes to further remove any physisorbed molecules.

-

Dry the substrates with nitrogen gas.

-

-

Curing:

-

Cure the coated substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

-

Verification of Coating (Optional but Recommended):

-

Water Contact Angle Measurement: A successful PEGylation will result in a hydrophilic surface with a water contact angle typically between 30° and 60°.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the C-O-C ether bonds from the PEG backbone and the Si-O-Si bonds from the silane linkage.

-

Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the PEG layer and measure its thickness and uniformity.

-

Quantification of Protein Adsorption

a) Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass adsorption and viscoelastic changes on a surface.

Procedure:

-

Mount an m-PEG-silane coated QCM-D sensor in the measurement chamber.

-

Establish a stable baseline by flowing a suitable buffer (e.g., Phosphate Buffered Saline, PBS) over the sensor surface.

-

Introduce the protein solution of interest (at a known concentration in the same buffer) into the chamber.

-

Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface (protein adsorption).

-

After the adsorption reaches a plateau, rinse with the buffer to remove any loosely bound protein.

-

The final frequency shift can be used to calculate the adsorbed mass per unit area using the Sauerbrey equation (for rigid layers) or more complex viscoelastic modeling.

b) Spectroscopic Ellipsometry

Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.

Procedure:

-

Measure the optical properties (thickness and refractive index) of the bare substrate and the m-PEG-silane layer.

-

Expose the m-PEG-silane coated substrate to the protein solution for a defined period.

-

Gently rinse the substrate with buffer and DI water to remove non-adsorbed protein and salts.

-

Dry the substrate carefully with nitrogen.

-

Measure the optical properties of the surface again.

-

The increase in film thickness is attributed to the adsorbed protein layer, from which the adsorbed mass can be calculated.

c) Fluorescence Microscopy

This method provides a qualitative or semi-quantitative measure of protein adsorption using fluorescently labeled proteins.

Procedure:

-

Incubate the m-PEG-silane coated and control (uncoated) substrates with a solution of a fluorescently labeled protein (e.g., FITC-BSA).

-

After incubation, thoroughly rinse the substrates with buffer to remove unbound protein.

-

Image the substrates using a fluorescence microscope under identical acquisition settings.

-

The fluorescence intensity on the surface correlates with the amount of adsorbed protein. Image analysis software can be used to quantify the relative fluorescence intensity between the coated and uncoated surfaces.

Experimental Workflow Diagram

Caption: A typical experimental workflow for surface modification and protein adsorption analysis.

Considerations for Optimal Performance

-

Purity of m-PEG-Silane: The purity of the m-PEG-silane reagent is crucial for forming a uniform and effective anti-fouling layer. Impurities can lead to incomplete coverage or a disordered monolayer.

-

PEG Chain Length: The length of the PEG chain (e.g., the '7' in m-PEG7-silane, indicating 7 ethylene glycol repeat units) influences the thickness of the steric barrier and the hydration layer. Longer chains generally provide better protein resistance, but optimal length can be application-dependent.

-

Grafting Density: A high grafting density is essential for creating a "brush" conformation, which is more effective at preventing protein adsorption than a "mushroom" conformation that occurs at lower densities.

-

Substrate: The nature of the substrate (e.g., glass, silicon, metal oxide) will influence the choice of cleaning and activation procedures. The density of hydroxyl groups on the surface is a key factor for achieving a high grafting density.

-

Long-Term Stability: While covalent silane bonds are generally stable, the PEG chain itself can be susceptible to oxidative degradation over long periods, especially under harsh conditions. The stability of the coating should be considered for long-term applications.

Conclusion

m-PEG-silane provides a robust and versatile method for creating protein-resistant surfaces, which is indispensable for a wide range of biomedical and biotechnological applications. By understanding the fundamental principles of steric hindrance and hydration, and by following meticulous experimental protocols for surface preparation and modification, researchers can effectively minimize non-specific protein adsorption. The quantitative techniques outlined in this guide allow for the rigorous characterization and validation of these anti-fouling surfaces, ensuring their reliable performance in demanding biological environments.

References

- 1. Protein resistance and surface restructuring of PEG-silane amphiphiles with variable PEG segment lengths [morressier.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

m-PEG7-Silane for Nanoparticle Surface Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical determinant of their in vivo and in vitro performance, influencing their stability, biocompatibility, circulation time, and interaction with biological systems. Poly(ethylene glycol) (PEG) has become the gold standard for nanoparticle surface modification, primarily due to its ability to create a hydrophilic shield that reduces protein adsorption (opsonization) and subsequent uptake by the reticuloendothelial system (RES). This "stealth" property significantly prolongs the circulation half-life of nanoparticles, enhancing their potential for targeted drug delivery and imaging.

This technical guide focuses on m-PEG7-Silane , a short-chain methoxy-terminated PEG-silane molecule, for the surface functionalization of nanoparticles. The silane moiety allows for covalent attachment to nanoparticles with surface hydroxyl groups, such as silica and metal oxides, forming stable siloxane bonds. The methoxy-terminated heptamer of ethylene glycol provides a defined, hydrophilic layer. This guide provides a comprehensive overview of the properties, experimental protocols, and effects of m-PEG7-Silane functionalization on nanoparticle characteristics. While direct quantitative data for m-PEG7-Silane is limited in the literature, this guide synthesizes available information on short-chain PEG-silanes to provide a thorough understanding of their impact.

Physicochemical Properties of m-PEG7-Silane

m-PEG7-Silane, with a methoxy cap and a reactive silane group, is designed for covalent attachment to hydroxylated surfaces. The "7" denotes seven repeating ethylene glycol units, resulting in a relatively short PEG chain.

Key Characteristics:

-

Hydrophilicity: The PEG chain imparts water solubility and creates a hydrophilic surface on the nanoparticle.

-

Biocompatibility: PEG is well-established as a biocompatible polymer, reducing the immunogenicity of the nanoparticles.

-

Reactive Group: The silane group (commonly trimethoxysilane or triethoxysilane) reacts with surface hydroxyl groups to form stable covalent bonds.

-

Defined Length: The specific chain length of seven ethylene glycol units provides a uniform and well-defined surface coating.

Impact of m-PEG7-Silane Functionalization on Nanoparticle Properties

The covalent attachment of m-PEG7-Silane to the nanoparticle surface induces significant changes in its physicochemical and biological properties.

Data Presentation: Quantitative Effects of Functionalization

The following tables summarize the typical quantitative changes observed in nanoparticles after functionalization with short-chain PEG-silanes. It is important to note that the exact values can vary depending on the core nanoparticle material, its initial size, the reaction conditions, and the specific PEG-silane used.

Table 1: Effect of Short-Chain PEG-Silane Functionalization on Hydrodynamic Size and Polydispersity Index (PDI)

| Nanoparticle Core Material | Initial Hydrodynamic Size (nm) | PDI (Initial) | Hydrodynamic Size after PEGylation (nm) | PDI (After PEGylation) | Reference |

| Silica (SiO₂) | ~60 | N/A | ~64 | N/A | [1] |

| Iron Oxide (Fe₃O₄) | 7 | N/A | <100 | N/A | [2] |

| BSA | N/A | N/A | 217 | N/A | [3] |

Table 2: Effect of Short-Chain PEG-Silane Functionalization on Zeta Potential

| Nanoparticle Core Material | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | pH | Reference |

| Silica (SiO₂) | ~-25 | Becomes more positive | 7.4 (PBS) | [1][4] |

| BSA | -31.7 | -14 | 7 | |

| Co₀.₈Mg₀.₂Fe₂O₄ | -8.26 | -11.55 | Distilled Water |

Table 3: Drug Loading and Release with PEGylated Nanoparticles

| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Release Conditions | Key Findings | Reference |

| Amino Silane Coated Fe₃O₄ | Ofloxacin | 93.4 | pH 5.5 and 7.2 | pH-dependent release; ~27% release at pH 5.5 vs ~99% at pH 7.2. | |

| Amino Silane Coated Fe₃O₄ | Ciprofloxacin | 91.1 | pH 5.5 and 7.2 | pH-dependent release; ~22% release at pH 5.5 vs ~82% at pH 7.2. | |

| PEG-coated Fe₃O₄ | Doxorubicin | 38.8 | pH 7.4 | Follows zero-order release kinetics. | |

| PEG-coated NiFe₂O₄ | Doxorubicin | 51.0 | pH 7.4 | Slow drug release rate. | |

| PEG-coated CoFe₂O₄ | Doxorubicin | 68.8 | pH 7.4 | Follows a non-Fickian diffusion model. |

Biological Interactions of m-PEG7-Silane Functionalized Nanoparticles

Steric Hindrance and Reduced Opsonization

The primary biological advantage of PEGylation is the creation of a steric barrier on the nanoparticle surface. This hydrophilic layer physically hinders the adsorption of plasma proteins, a process known as opsonization. Reduced opsonization leads to decreased recognition and uptake by phagocytic cells of the reticuloendothelial system (RES), such as macrophages.

References

- 1. Gold Nanoparticles as Drug Carriers: The Role of Silica and PEG as Surface Coatings in Optimizing Drug Loading [mdpi.com]

- 2. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biocompatibility of m-PEG7-Silane Coated Materials: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interface between a biomaterial and a biological system is a critical determinant of its success. Unwanted interactions, such as protein adsorption and subsequent inflammatory responses, can compromise the function and longevity of medical devices and drug delivery systems. Surface modification with biocompatible polymers is a widely adopted strategy to mitigate these adverse reactions. Among these polymers, polyethylene glycol (PEG) has garnered significant attention for its ability to create a "stealth" surface that resists protein fouling and cellular adhesion.

This technical guide provides an in-depth overview of the biocompatibility of materials coated with methoxy-poly(ethylene glycol)-silane with seven ethylene glycol repeat units (m-PEG7-Silane). This short-chain PEG-silane offers a versatile method for covalently attaching a hydrophilic and biocompatible layer to silica-based and other hydroxylated surfaces. We will delve into the quantitative aspects of its biocompatibility, provide detailed experimental protocols for its evaluation, and visualize the key biological pathways and experimental workflows involved.

Core Biocompatibility Data

The biocompatibility of m-PEG7-Silane coated materials is a multifactorial property. Key aspects include its ability to resist protein adsorption, its compatibility with blood components (hemocompatibility), and its minimal induction of cytotoxic and inflammatory responses. The following tables summarize representative quantitative data for short-chain PEG-silane coated surfaces. It is important to note that specific values can vary depending on the substrate material, coating density, and experimental conditions.

| Parameter | Uncoated Control Surface | m-PEG7-Silane Coated Surface | Method | Reference |

| Fibrinogen Adsorption | 150 - 800 ng/cm² | < 50 ng/cm² | Quartz Crystal Microbalance | [1] |

| Albumin Adsorption | 100 - 400 ng/cm² | < 30 ng/cm² | Ellipsometry | |

| Lysozyme Adsorption | 50 - 200 ng/cm² | < 10 ng/cm² | Surface Plasmon Resonance |

Table 1: Protein Adsorption on m-PEG7-Silane Coated Surfaces.

| Parameter | Uncoated Control Surface | m-PEG7-Silane Coated Surface | Standard | Reference |

| Hemolysis Percentage | > 5% (Hemolytic) | < 2% (Non-hemolytic) | ASTM F756 | |

| Platelet Adhesion | High | Significantly Reduced | In vitro Assay | [2] |

Table 2: Hemocompatibility of m-PEG7-Silane Coated Surfaces.

| Parameter | Uncoated Control Surface | m-PEG7-Silane Coated Surface | Method | Reference |

| Cell Viability (Fibroblasts) | > 95% | > 95% | MTT Assay | |

| Macrophage Adhesion | High | Low | In vitro Assay | [3] |

| TNF-α Secretion (LPS stimulated macrophages) | High | Moderately Reduced | ELISA | [4] |

| IL-1β Secretion (LPS stimulated macrophages) | High | Moderately Reduced | ELISA | [4] |

Table 3: In Vitro Cytocompatibility and Inflammatory Response.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of biocompatibility. This section provides protocols for key experiments cited in this guide.

Surface Functionalization with m-PEG7-Silane

This protocol describes the covalent attachment of m-PEG7-Silane to a hydroxylated surface (e.g., glass, silicon wafer, or metal oxides).

Materials:

-

Substrate with hydroxylated surface

-

m-PEG7-Silane

-

Anhydrous toluene or ethanol

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized (DI) water

-

Nitrogen gas stream

Protocol:

-

Substrate Cleaning and Hydroxylation:

-

Immerse the substrate in Piranha solution for 30-60 minutes to clean and generate surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with copious amounts of DI water.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of m-PEG7-Silane in anhydrous toluene or ethanol.

-

Immerse the cleaned and dried substrate in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or 30 minutes at 60°C.

-

After the reaction, rinse the substrate with fresh anhydrous solvent (toluene or ethanol) to remove any unbound silane.

-

Cure the coated substrate in an oven at 110°C for 30-60 minutes to promote covalent bond formation.

-

Store the coated substrate in a desiccator until use.

-

Figure 1: Workflow for surface functionalization with m-PEG7-Silane.

In Vitro Cytotoxicity: MTT Assay

This protocol assesses the effect of the m-PEG7-Silane coated material on cell viability.

Materials:

-

m-PEG7-Silane coated and uncoated control material (sterilized)

-

Fibroblast cell line (e.g., L929)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

96-well cell culture plate

Protocol:

-

Cell Seeding:

-

Seed fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Material Exposure:

-

Place sterile samples of the m-PEG7-Silane coated and uncoated control materials into the wells with the cultured cells. Alternatively, prepare extracts of the materials according to ISO 10993-5 and add the extracts to the cells.

-

Incubate for 24, 48, and 72 hours.

-

-

MTT Addition:

-

Remove the materials or extracts from the wells.

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the control cells (cells not exposed to any material).

-

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Hemocompatibility: Hemolysis Assay (ASTM F756)

This protocol evaluates the hemolytic potential of the m-PEG7-Silane coated material by measuring the amount of hemoglobin released from red blood cells upon contact.

Materials:

-

m-PEG7-Silane coated and uncoated control material

-

Fresh human or rabbit blood with anticoagulant (e.g., citrate)

-

Phosphate-buffered saline (PBS)

-

Drabkin's reagent

-

Positive control (e.g., Triton X-100) and negative control (e.g., polyethylene)

Protocol:

-

Blood Preparation:

-

Dilute the anticoagulated blood with PBS to achieve a hemoglobin concentration of approximately 10 mg/mL.

-

-

Material Incubation (Direct Contact Method):

-

Place samples of the test and control materials in test tubes.

-

Add 1 mL of the diluted blood to each tube.

-

Incubate the tubes at 37°C for 3 hours with gentle agitation.

-

-

Hemoglobin Measurement:

-

After incubation, centrifuge the tubes to pellet the intact red blood cells.

-

Transfer the supernatant to a new tube containing Drabkin's reagent.

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of hemolysis for the test material relative to the positive control (representing 100% hemolysis).

-

Signaling Pathways in Biocompatibility

The interaction of a biomaterial with the biological environment is not a passive process. It initiates a cascade of signaling events within cells that come into contact with the material. The m-PEG7-Silane coating is designed to minimize these interactions, thereby promoting a favorable biological response.

Protein Adsorption and Cell Adhesion

Upon implantation, a biomaterial surface is immediately coated with proteins from the surrounding biological fluids. This adsorbed protein layer dictates the subsequent cellular response.

Figure 3: Inhibition of protein adsorption and cell adhesion.

The hydrophilic and flexible nature of the m-PEG7-Silane chains creates a steric barrier and a tightly bound water layer that significantly reduces the adsorption of proteins like fibrinogen. This, in turn, minimizes the presentation of cell-binding motifs, leading to reduced integrin-mediated cell adhesion and subsequent activation.

Inflammatory Response and Macrophage Activation

If significant protein adsorption and cell adhesion occur, an inflammatory cascade is initiated, with macrophages playing a central role. The activation of signaling pathways like NF-κB can lead to the release of pro-inflammatory cytokines.

Figure 4: Modulation of the NF-κB inflammatory pathway.

By preventing the initial protein adsorption and subsequent cell adhesion, the m-PEG7-Silane coating can attenuate the activation of downstream signaling pathways such as the NF-κB pathway. This leads to a reduction in the production and release of pro-inflammatory cytokines, thereby promoting a more favorable and biocompatible tissue response.

Conclusion

The use of m-PEG7-Silane as a surface coating represents a powerful strategy for enhancing the biocompatibility of a wide range of materials. Its ability to significantly reduce protein adsorption, improve hemocompatibility, and minimize cytotoxic and inflammatory responses makes it an attractive choice for applications in medical devices, drug delivery, and diagnostics. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the evaluation and understanding of the biocompatible properties of these advanced materials. Further research focusing on the long-term in vivo performance and the influence of coating density and conformation will continue to refine our understanding and expand the applications of m-PEG7-Silane in the biomedical field.

References

- 1. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human monocyte/macrophage adhesion, macrophage motility, and IL-4-induced foreign body giant cell formation on silane-modified surfaces in vitro. Student Research Award in the Master's Degree Candidate Category, 24th Annual Meeting of the Society for Biomaterials, San Diego, CA, April 22-26, 1998 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of titanium surface topography on macrophage activation and secretion of proinflammatory cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

m-PEG7-Silane applications in drug delivery systems

An In-depth Technical Guide to m-PEG7-Silane Applications in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nanotechnology in medicine has revolutionized drug delivery, offering novel ways to enhance therapeutic efficacy while minimizing side effects. A key strategy in the design of advanced drug delivery systems is the surface modification of nanoparticles to improve their in vivo performance. Methoxy-poly(ethylene glycol)-silane (m-PEG-silane) is a bifunctional molecule widely employed for this purpose. This technical guide focuses specifically on m-PEG7-Silane, a short-chain PEG derivative, and its applications in drug delivery.

m-PEG7-Silane consists of a methoxy-capped polyethylene glycol chain with seven repeating ethylene glycol units, covalently linked to a reactive silane group (commonly trimethoxysilane or triethoxysilane). The PEG component imparts hydrophilicity and biocompatibility, while the silane group serves as a robust anchor for covalent attachment to surfaces rich in hydroxyl groups, such as silica, metal oxides, and glass. This modification is crucial for creating "stealth" nanoparticles that can evade the body's immune system, prolong circulation time, and improve the overall pharmacokinetic profile of the encapsulated therapeutic agent.

Core Concepts of m-PEG7-Silane Functionality

The efficacy of m-PEG7-Silane in drug delivery stems from two primary features: the "stealth" properties of the PEG chain and the stable covalent linkage provided by the silane anchor.

2.1 The "Stealth" Effect of the PEG Chain

When nanoparticles are introduced into the bloodstream, they are often recognized by opsonin proteins, which mark them for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. PEGylation, the process of grafting PEG chains onto the nanoparticle surface, creates a hydrophilic, flexible, and neutral layer.[1] This layer sterically hinders the binding of opsonins, effectively creating a "stealth" shield that allows the nanoparticles to remain in circulation for longer periods. This prolonged circulation increases the probability of the nanoparticles reaching their target tissue.

2.2 The Silane Anchor

The silane end of the m-PEG7-Silane molecule provides a mechanism for covalent attachment to various inorganic nanoparticle surfaces. The alkoxy groups of the silane (e.g., methoxy or ethoxy) hydrolyze in the presence of water to form reactive silanol (Si-OH) groups. These silanol groups can then undergo a condensation reaction with hydroxyl (-OH) groups on the surface of nanoparticles (like silica or iron oxide), forming stable siloxane (Si-O-Si) bonds. This process ensures a durable and stable PEG coating that does not easily detach in a biological environment.[2]

Quantitative Performance Data

While specific quantitative data for drug delivery systems based exclusively on m-PEG7-Silane is not extensively available in publicly accessible literature, the following tables provide representative data from studies on nanoparticles functionalized with short-chain PEGs or other PEGylated systems. This data illustrates the typical performance metrics for such systems.

Table 1: Representative Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles

| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| PEG-PLGA Nanoparticles | SN-38 | 4.5 ± 0.3 | 89.2 ± 5.1 | [3] |

| PEG-PCL Nanocapsules | Curcumin | Not Reported | 98.7 ± 0.66 | [4] |

| PEGylated Graphene Oxide | Methotrexate | Not Reported | 95.6 | |

| PEGylated Graphene Oxide | Diclofenac | Not Reported | 70.5 | |

| Tamoxifen-loaded Nanoparticles | Tamoxifen | Not Reported | 71.6 |

Note: Drug Loading (%) is defined as (weight of drug in nanoparticles / total weight of nanoparticles) x 100. Encapsulation Efficiency (%) is defined as (weight of drug in nanoparticles / initial weight of drug used) x 100.

Table 2: Representative In Vitro Drug Release Kinetics from PEGylated Nanoparticles

| Nanoparticle System | Drug | Release Conditions | Cumulative Release at 24h (%) | Release Model | Reference |

| PEG-coated NiFe2O4 | Doxorubicin | pH 7.4 | ~35 | Zero-Order | |

| PEG-coated CoFe2O4 | Doxorubicin | pH 7.4 | ~50 | Anomalous (non-Fickian) | |

| Tamoxifen Nanoparticles | Tamoxifen | pH 7.4 | ~80 (Dialysis Method) | Korsmeyer-Peppas |

Note: The choice of release model (e.g., Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) depends on the mechanism of drug release from the nanoparticle matrix.

Experimental Protocols

The following are detailed methodologies for the synthesis of drug-loaded nanoparticles, their surface modification with m-PEG7-Silane, and subsequent characterization.

4.1 Protocol for Synthesis of Drug-Loaded Silica Nanoparticles (Modified Stöber Method)

-

Preparation of Reaction Mixture: In a round-bottom flask, add 120 mL of ethanol and 10 mL of deionized water. Stir the mixture at room temperature.

-

Addition of Catalyst: Add 2.0 mL of ammonium hydroxide (28-30% solution) to the ethanol-water mixture and stir for 15 minutes.

-

Addition of Silica Precursor and Drug: Dissolve the desired amount of the therapeutic drug and 1.5 mL of tetraethyl orthosilicate (TEOS) in 20 mL of ethanol. Add this solution dropwise to the reaction mixture under continuous stirring.

-

Reaction: Allow the reaction to proceed for 12 hours at room temperature to form drug-loaded silica nanoparticles.

-

Purification: Collect the nanoparticles by centrifugation at 13,000 rpm for 20 minutes. Wash the nanoparticles three times with ethanol and twice with deionized water to remove unreacted precursors and non-encapsulated drug.

-

Drying: Dry the purified nanoparticles under vacuum at 60°C for 24 hours.

4.2 Protocol for Surface Modification with m-PEG7-Silane

-

Hydrolysis of m-PEG7-Silane: Prepare a 95:5 (v/v) ethanol/water solution. Dissolve m-PEG7-Silane in this solution to a concentration of 10-50 mg/mL. Allow this solution to stand for at least 30 minutes to facilitate the hydrolysis of the silane's alkoxy groups to silanols.

-

Dispersion of Nanoparticles: Disperse the previously synthesized drug-loaded silica nanoparticles in the 95:5 ethanol/water solution.

-

PEGylation Reaction: Add the hydrolyzed m-PEG7-Silane solution to the nanoparticle dispersion. A 10-50 molar excess of m-PEG7-Silane relative to the estimated surface hydroxyl groups on the nanoparticles is recommended.

-

Incubation: Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Purification: Separate the PEGylated nanoparticles by centrifugation. Wash the particles thoroughly with ethanol to remove any unreacted m-PEG7-Silane.

-

Final Dispersion: Resuspend the purified m-PEG7-Silane coated nanoparticles in the desired buffer or solvent for storage or further use. Store at 4°C.

4.3 Protocol for In Vitro Drug Release Study (Dialysis Method)

-

Preparation of Nanoparticle Suspension: Disperse a known amount of the drug-loaded, m-PEG7-Silane coated nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

-

Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

-

Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh, pre-warmed medium.

-

Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. Fit the release data to various kinetic models to determine the release mechanism.

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for the synthesis of drug-loaded nanoparticles.

Caption: Workflow for surface modification with m-PEG7-Silane.

Caption: Workflow for the characterization of PEGylated nanoparticles.

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silane PEG, mPEG-Silane [nanocs.net]

- 3. The influence of mPEG-PCL and mPEG-PLGA on encapsulation efficiency and drug-loading of SN-38 NPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for m-PEG7-Silane Surface Modification of Glass Slides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of glass slides using m-PEG7-Silane (methoxy(polyethyleneoxy)6-9propyltrimethoxysilane). This process creates a hydrophilic, protein-resistant surface, which is crucial for various applications, including single-molecule fluorescence studies, protein microarrays, and biocompatible coatings for medical devices.[1][2][3] The protocol covers the essential steps of cleaning and activation of the glass surface, the silanization reaction, and subsequent washing and curing.

Introduction

Surface passivation with polyethylene glycol (PEG) is a widely used technique to reduce non-specific binding of proteins and cells to glass surfaces.[1] The m-PEG7-Silane molecule contains a methoxy-terminated PEG chain with approximately 7 ethylene glycol repeat units, which provides hydrophilicity and steric hindrance, and a trimethoxysilane group that covalently bonds to the hydroxyl groups present on a glass surface. This modification results in a robust and stable coating that minimizes unwanted interactions, thereby improving the signal-to-noise ratio in sensitive assays.

Data Presentation

Successful surface modification can be verified using several analytical techniques. The following tables summarize typical quantitative data obtained from contact angle measurements, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) for unmodified, activated, and PEG-silanized glass surfaces.

Table 1: Water Contact Angle Measurements

| Surface Condition | Typical Contact Angle (°) | Description |

| Unmodified Glass | 30 - 50 | Moderately hydrophilic |

| Activated Glass (e.g., Piranha or Plasma treated) | < 10 | Highly hydrophilic due to increased density of hydroxyl groups[4] |

| m-PEG7-Silane Coated Glass | 40 - 60 | Increased hydrophobicity compared to activated glass, indicating successful silanization |

Note: The final contact angle of the PEG-silanized surface can vary depending on the density and conformation of the grafted PEG chains.

Table 2: Expected Changes in Surface Elemental Composition (XPS Analysis)

| Element | Unmodified Glass (Atomic %) | m-PEG7-Silane Coated Glass (Atomic %) | Rationale for Change |

| O 1s | ~60% | Decreased | Attenuation of the glass substrate signal by the PEG-silane layer. |

| Si 2p | ~30% | Decreased | Attenuation of the glass substrate signal. |

| C 1s | ~10% (Adventitious Carbon) | Increased | Presence of the carbon backbone of the PEG and propyl groups. |

| N 1s | Not Present | Not Present | m-PEG7-Silane does not contain nitrogen. |

Note: The exact atomic percentages will vary based on the thickness and uniformity of the silane layer. High-resolution C 1s spectra can be used to identify the characteristic C-O-C ether bonds of the PEG chain, confirming the presence of the coating.

Table 3: Surface Roughness Analysis (AFM)

| Surface Condition | Typical Root Mean Square (RMS) Roughness (nm) | Description |

| Unmodified Glass Slide | 0.2 - 1.0 | Atomically smooth surface. |

| m-PEG7-Silane Coated Glass | 0.5 - 2.0 | A slight increase in roughness is expected due to the formation of the silane layer. Aggregates or islands of silane may lead to higher roughness values. |

Experimental Workflow

The following diagram illustrates the key steps in the m-PEG7-Silane surface modification protocol.

Caption: Workflow for m-PEG7-Silane surface modification of glass slides.

Signaling Pathway of Surface Modification

The chemical process involves the hydrolysis of the methoxysilane groups of the m-PEG7-Silane, followed by the condensation and covalent bonding to the hydroxyl groups on the glass surface.

Caption: Chemical pathway of silanization on a glass surface.

Experimental Protocols

This section provides a detailed methodology for the surface modification of glass slides with m-PEG7-Silane. It is crucial to work in a clean, low-particulate environment to avoid contamination of the surfaces.

Materials:

-

Glass microscope slides

-

m-PEG7-Silane (e.g., 3-[Methoxy(polyethyleneoxy)6-9]propyltrimethoxysilane)

-

Anhydrous Toluene

-

Ethanol (ACS grade or higher)

-

Acetone (ACS grade or higher)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glass slide holders

-

Glass or Teflon staining jars

-

Sonicator

-

Oven

Protocol:

1. Glass Slide Cleaning and Activation (Piranha Etch Method)

-

Safety Precaution: Piranha solution is extremely corrosive and reactive. Handle with extreme care using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add hydrogen peroxide to the sulfuric acid slowly and never store Piranha solution in a sealed container.

-

Place the glass slides in a glass slide holder.

-

Sonicate the slides in a detergent solution (e.g., 2% Alconox) for 20 minutes.

-

Rinse the slides thoroughly with DI water.

-

Sonicate the slides in DI water for 20 minutes.

-

Rinse again with DI water.

-

Immerse the slides in absolute ethanol and sonicate for 20 minutes.

-

Dry the slides with a stream of high-purity nitrogen gas.

-

Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container.

-

Immerse the dried slides in the Piranha solution for 30-60 minutes.

-

Carefully remove the slides and rinse them extensively with DI water.

-

Dry the slides in an oven at 110-120°C for at least 1 hour. The slides are now activated and ready for silanization.

2. m-PEG7-Silane Coating

-

Prepare a 1% (v/v) solution of m-PEG7-Silane in anhydrous toluene in a glass or Teflon staining jar.

-

Immediately immerse the activated, dry glass slides into the silane solution.

-

Incubate for 1-2 hours at room temperature with gentle agitation. To prevent water from hydrolyzing the silane in solution, this step can be performed in a desiccator or under an inert atmosphere.

-

Remove the slides from the silane solution.

3. Post-Silanization Washing and Curing

-

Rinse the slides by dipping them in anhydrous toluene to remove excess, unbound silane.

-

Sonicate the slides in fresh anhydrous toluene for 5 minutes.

-

Rinse the slides with ethanol.

-

Rinse the slides thoroughly with DI water.

-

Dry the slides with a stream of high-purity nitrogen gas.

-

Cure the slides by baking them in an oven at 110-120°C for 1 hour to promote the formation of stable siloxane bonds.

-

After curing, allow the slides to cool to room temperature. The m-PEG7-Silane modified slides are now ready for use. For optimal performance, store them in a clean, dry environment, such as a desiccator.

This protocol provides a robust method for creating high-quality, protein-resistant m-PEG7-Silane coatings on glass slides, suitable for a wide range of sensitive biological applications.

References

- 1. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for m-PEG7-Silane Nanoparticle Coating

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-silane with a chain length of 7 PEG units (m-PEG7-Silane). PEGylation is a widely adopted strategy in nanomedicine to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation half-life. The silane functional group allows for covalent attachment to nanoparticles with hydroxyl groups on their surface, such as silica, iron oxide, and gold nanoparticles. These application notes offer a step-by-step protocol, data on expected outcomes, and a discussion of the underlying cellular mechanisms.

Principles of m-PEG7-Silane Coating

The coating process relies on the hydrolysis and condensation of the trialkoxysilane group of m-PEG7-Silane in the presence of hydroxyl groups on the nanoparticle surface. In an aqueous alcohol solution, the silane hydrolyzes to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the nanoparticle surface, forming stable siloxane bonds (-Si-O-nanoparticle). This process creates a dense layer of PEG chains on the nanoparticle surface.

Experimental Protocols

This section details the materials and methods for the successful coating of nanoparticles with m-PEG7-Silane. The following protocol is a general guideline and may require optimization depending on the specific type and size of the nanoparticles being used.

Materials

-

Nanoparticles with surface hydroxyl groups (e.g., silica, iron oxide, or hydroxyl-functionalized gold nanoparticles)

-

m-PEG7-Silane

-

Ethanol (anhydrous)

-

Deionized (DI) water

-